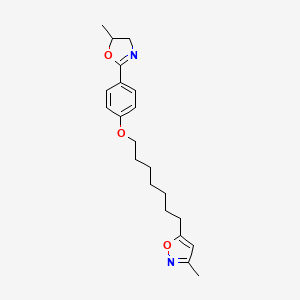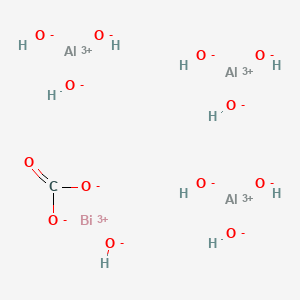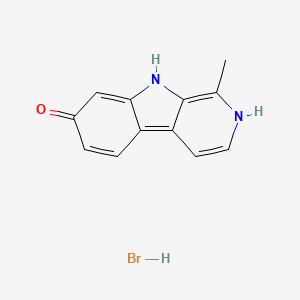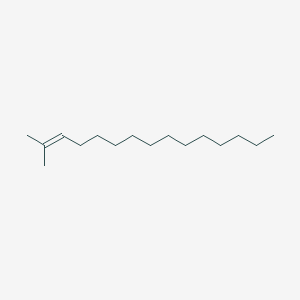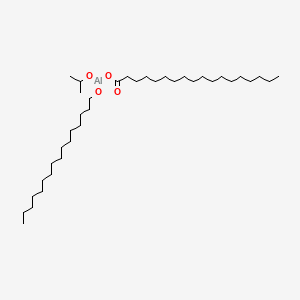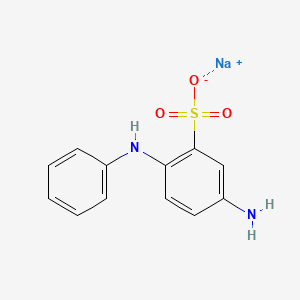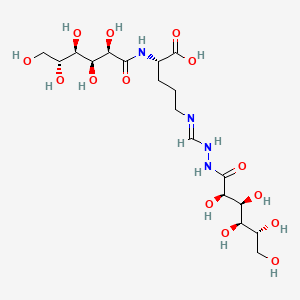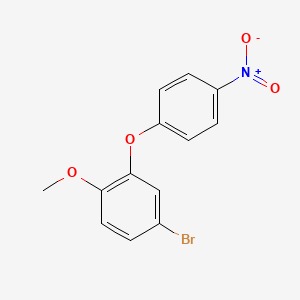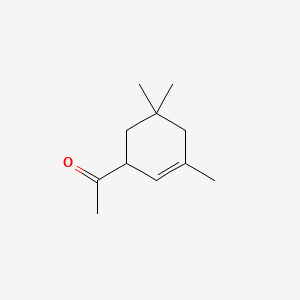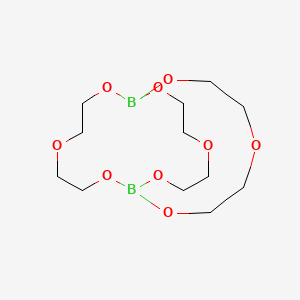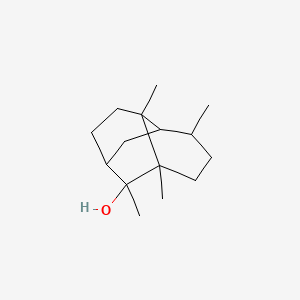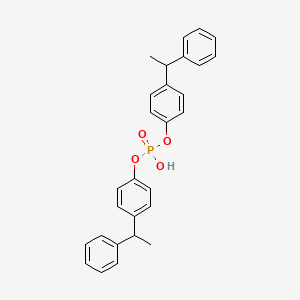
Bis(p-(1-phenylethyl)phenyl) hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(p-(1-phenylethyl)phenyl) hydrogen phosphate is a chemical compound with the molecular formula C28H27O4P. It is known for its unique structure, which includes two phenylethyl groups attached to a phosphate group. This compound is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(p-(1-phenylethyl)phenyl) hydrogen phosphate typically involves the reaction of phenylethyl phenol with phosphorus oxychloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2 C}_8\text{H}_9\text{OH} + \text{POCl}_3 \rightarrow \text{(C}_8\text{H}_9\text{O})_2\text{PO}_2\text{H} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(p-(1-phenylethyl)phenyl) hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphate esters.
Reduction: Reduction reactions can lead to the formation of phenylethyl alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Phosphate esters.
Reduction: Phenylethyl alcohol derivatives.
Substitution: Substituted phenylethyl derivatives.
Applications De Recherche Scientifique
Bis(p-(1-phenylethyl)phenyl) hydrogen phosphate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its role as a drug intermediate.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of bis(p-(1-phenylethyl)phenyl) hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A (BPA): Similar in structure but lacks the phosphate group.
Triphenyl phosphate (TPP): Contains a phosphate group but has different substituents.
Uniqueness
Bis(p-(1-phenylethyl)phenyl) hydrogen phosphate is unique due to its combination of phenylethyl groups and a phosphate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications.
Propriétés
Numéro CAS |
94200-29-0 |
|---|---|
Formule moléculaire |
C28H27O4P |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
bis[4-(1-phenylethyl)phenyl] hydrogen phosphate |
InChI |
InChI=1S/C28H27O4P/c1-21(23-9-5-3-6-10-23)25-13-17-27(18-14-25)31-33(29,30)32-28-19-15-26(16-20-28)22(2)24-11-7-4-8-12-24/h3-22H,1-2H3,(H,29,30) |
Clé InChI |
CKFVRNZEOLGLQG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)OP(=O)(O)OC3=CC=C(C=C3)C(C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


